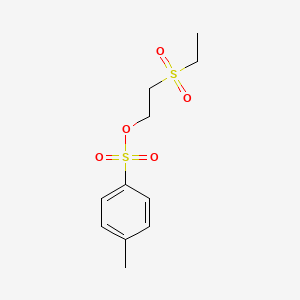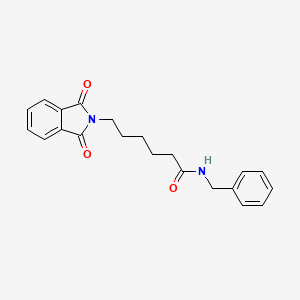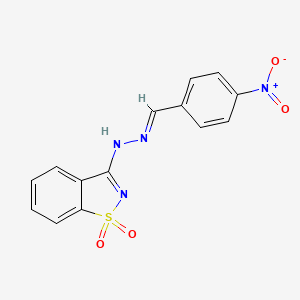![molecular formula C20H15N5O3 B11707179 (4Z)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707179.png)
(4Z)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(4-ニトロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、ピラゾロンコア、ナフタレン部分、ニトロフェニル基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(4-ニトロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、一般的に適切なヒドラジン誘導体と4-ニトロベンズアルデヒドの縮合、それに続く環化反応を含みます。反応条件は、通常、エタノールやメタノールなどの溶媒と、反応を促進する酢酸や塩酸などの触媒の使用を含みます。反応は通常、反応物の完全な変換を確保するために還流条件下で行われます。
工業的生産方法
この化合物の工業的生産方法は、おそらく実験室での合成手順のスケールアップを含みます。これには、収率と純度を最大化するための反応条件の最適化、効率を高めるための連続フロープロセスの実装が含まれます。自動反応器と結晶化やクロマトグラフィーなどの高度な精製技術の使用は、大規模生産に不可欠です。
化学反応の分析
反応の種類
(4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(4-ニトロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができ、ニトロ基をアミノ基に還元します。
置換: この化合物は、特にニトロフェニル部分とナフタレン部分で、求電子置換反応と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 求電子置換のためのN-ブロモスクシンイミド(NBS)などのハロゲン化剤。求核置換のためのアミンなどの求核剤。
主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンの生成。
置換: ハロゲン化誘導体または置換芳香族化合物の生成。
科学的研究の応用
化学
化学において、(4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(4-ニトロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応機構の探求と新規合成方法の開発を可能にします。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について研究されています。その構造的特徴は、さまざまな生物学的標的に相互作用する可能性を示唆しており、創薬および開発の候補となります。
医学
医学では、この化合物は、潜在的な治療的特性について調査されています。さまざまな化学修飾を受けることができるため、抗炎症、抗菌、または抗癌特性などの生物活性を高めた誘導体の設計が可能です。
工業
工業において、(4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(4-ニトロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンは、高度な材料の開発に使用されます。ポリマーやその他の材料に組み込むことで、熱安定性や電気伝導率の向上などのユニークな特性を付与することができます。
作用機序
(4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(4-ニトロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。関与する経路には、酵素活性の阻害、シグナル伝達経路の調節、DNAまたはRNAとの相互作用が含まれる可能性があります。
類似化合物の比較
類似化合物
- (4Z)-5-メチル-4-[2-(フェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オン
- (4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(フェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オン
- (4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(4-クロロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オン
独自性
(4Z)-5-メチル-4-[2-(ナフタレン-2-イル)ヒドラジニリデン]-2-(4-ニトロフェニル)-2,4-ジヒドロ-3H-ピラゾール-3-オンの独自性は、構造的特徴の組み合わせにあります。
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
Naphthyl hydrazine: Another precursor used in the synthesis.
4-Nitrobenzaldehyde: A common reagent in the synthesis of various organic compounds.
Uniqueness
(4Z)-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core with naphthyl and nitrophenyl substituents, which confer distinct chemical and biological properties
特性
分子式 |
C20H15N5O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
5-methyl-4-(naphthalen-2-yldiazenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15N5O3/c1-13-19(22-21-16-7-6-14-4-2-3-5-15(14)12-16)20(26)24(23-13)17-8-10-18(11-9-17)25(27)28/h2-12,23H,1H3 |
InChIキー |
ASTQZAFSMJOOPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11707104.png)

![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)



![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11707190.png)
